N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O2S2 and its molecular weight is 471.98. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and findings from relevant studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Pyrrolidine moiety : Contributes to the compound's biological activity.
- Chlorophenyl group : Enhances lipophilicity and potentially affects binding interactions.
- Thiazolo[4,5-d]pyridazine core : Imparts specific pharmacological properties.
The molecular formula is C20H19ClN4O2, with a molecular weight of 382.8 g/mol.
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Formation of the thiazole ring : Utilizing appropriate precursors.
- Introduction of the pyrrolidine unit : Achieved through cyclization reactions.
- Functionalization with the chlorophenyl group : Often accomplished via coupling reactions.
These steps require careful optimization of reaction conditions to maximize yield and purity.
This compound exhibits its biological effects primarily through:
- Enzyme inhibition : The compound has shown significant inhibitory activity against various enzymes, which is crucial for its antibacterial and anticancer properties.
- Antibacterial activity : In vitro studies indicate that it can inhibit bacterial biofilm formation by more than 60% against strains such as Bacillus subtilis and Escherichia coli .
Anticancer Activity
Recent studies have investigated the anticancer potential of similar compounds derived from pyrrolidine scaffolds. For instance:
- Compounds with structural similarities demonstrated potent cytotoxicity against A549 lung adenocarcinoma cells, with some derivatives reducing cell viability significantly compared to standard treatments like cisplatin .
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
21 | A549 | 66 | Selective against cancer cells |
15 | HSAEC1-KT | N/A | Low cytotoxicity on non-cancerous cells |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- It exhibited strong activity against multidrug-resistant Staphylococcus aureus and other Gram-positive pathogens. The structure-dependence of this activity highlights the importance of specific functional groups in enhancing efficacy .
Case Studies
Several case studies have documented the biological activities of compounds structurally related to this compound:
- Anticancer Efficacy : A study on 5-oxopyrrolidine derivatives indicated that modifications in the structure led to varying degrees of cytotoxicity against cancer cell lines .
- Antimicrobial Resistance : Research highlighted the effectiveness of certain derivatives against antibiotic-resistant strains, suggesting potential therapeutic applications in treating resistant infections .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S2/c22-13-5-7-14(8-6-13)23-16(28)12-27-20(29)18-19(17(25-27)15-4-3-11-30-15)31-21(24-18)26-9-1-2-10-26/h3-8,11H,1-2,9-10,12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHYNKPRTODNRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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